2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid
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Overview
Description
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions to form the benzimidazole core .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds in the synthesis of complex benzimidazole compounds . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various aniline derivatives, halogenated compounds, and nucleophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce benzimidazole-5-carboxylates .
Scientific Research Applications
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzimidazole-5-carboxylic acid: Lacks the anilino substituent, resulting in different chemical properties and biological activities.
4-(aminomethyl)benzimidazole-5-carboxylic acid: Contains an amino group instead of a carboxy group, affecting its reactivity and applications.
1-methylbenzimidazole-5-carboxylic acid: Similar core structure but without the anilino group, leading to variations in its chemical behavior.
Uniqueness
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid is unique due to the presence of both carboxylic acid and anilino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C17H15N3O4 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H15N3O4/c1-20-14-7-4-11(17(23)24)8-13(14)19-15(20)9-18-12-5-2-10(3-6-12)16(21)22/h2-8,18H,9H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
RQZRKDJQNFYLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1CNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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